N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
“N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
Pyrrolopyrazines can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . For instance, pyrrolo[1,2-a]pyrazines were synthesized through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .Scientific Research Applications
Antimicrobial Activities
Compounds synthesized from reactions involving pyrazole derivatives have been evaluated for their antimicrobial activities against Gram-negative and Gram-positive bacteria as well as yeasts. For instance, derivatives synthesized through the reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives showed significant antimicrobial activities, with N,N-Dimethylhydrazide derivative being notably active (E. Şahan, İ. Yıldırım, S. Albayrak, 2013) (Şahan et al., 2013).
Anticancer Activity
Some new pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising results in anticancer activity tests. These compounds, after undergoing synthesis and characterization, were tested against the Ehrlich Ascites Carcinoma (EAC) cells, displaying in vitro cytotoxic activity (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014) (Hassan, Hafez, & Osman, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial potential , suggesting that the targets could be enzymes or proteins essential for microbial survival.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the microorganism .
Biochemical Pathways
It’s plausible that the compound interferes with the normal functioning of essential biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability, suggesting that this compound might also have favorable adme properties .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound might lead to the death of the target organisms .
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-6-10-17(21(19)28-2)23-22(26)25-15-14-24-13-7-11-18(24)20(25)16-8-4-3-5-9-16/h3-13,20H,14-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBJPZQIOROBPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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